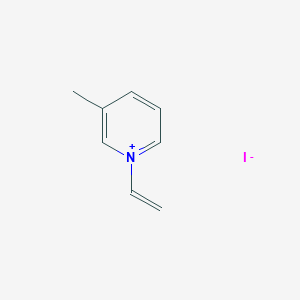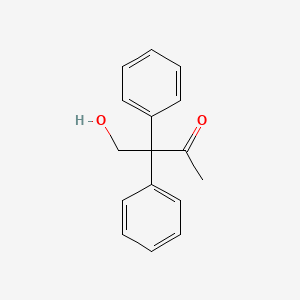
4-Hydroxy-3,3-diphenylbutan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-3,3-diphenylbutan-2-one is an organic compound with the molecular formula C16H16O2 It is a beta-hydroxy ketone, characterized by the presence of a hydroxyl group attached to the beta-carbon atom relative to the carbonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3,3-diphenylbutan-2-one can be achieved through several methods. One common approach involves the Grignard reaction, where phenylmagnesium bromide reacts with ethyl acetoacetate to form the desired product . The reaction typically proceeds as follows:
Protection of the Ketone: Ethyl acetoacetate is converted to a cyclic ketal using ethylene glycol and p-toluenesulfonic acid.
Grignard Reaction: The protected compound reacts with phenylmagnesium bromide to form a tertiary alcohol.
Deprotection: The protecting group is removed under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
化学反応の分析
Types of Reactions
4-Hydroxy-3,3-diphenylbutan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various reagents, including halogens and nucleophiles, can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a diketone, while reduction of the carbonyl group forms a diol.
科学的研究の応用
4-Hydroxy-3,3-diphenylbutan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances and flavoring agents.
作用機序
The mechanism of action of 4-Hydroxy-3,3-diphenylbutan-2-one involves its interaction with specific molecular targets. The hydroxyl and carbonyl groups play crucial roles in its reactivity. The compound can form hydrogen bonds and participate in various chemical reactions, influencing its biological and chemical properties .
類似化合物との比較
Similar Compounds
4-Hydroxy-4-phenylbutan-2-one: Similar in structure but with one phenyl group.
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
Uniqueness
4-Hydroxy-3,3-diphenylbutan-2-one is unique due to its specific structure, which imparts distinct chemical and physical properties. Its dual phenyl groups contribute to its stability and reactivity, making it valuable in various applications.
特性
CAS番号 |
89867-88-9 |
|---|---|
分子式 |
C16H16O2 |
分子量 |
240.30 g/mol |
IUPAC名 |
4-hydroxy-3,3-diphenylbutan-2-one |
InChI |
InChI=1S/C16H16O2/c1-13(18)16(12-17,14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,17H,12H2,1H3 |
InChIキー |
WRWHCLFRGHCQFJ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(CO)(C1=CC=CC=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





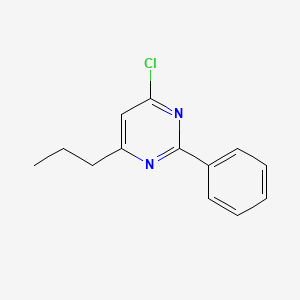
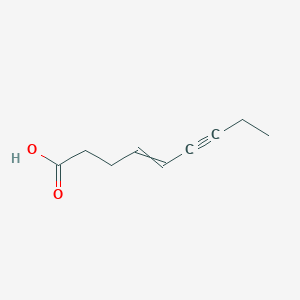
![4-Methyl-2-[(3-methylphenyl)sulfanyl]cyclohexan-1-one](/img/structure/B14375442.png)

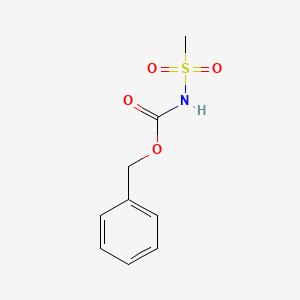
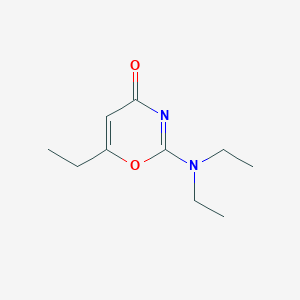
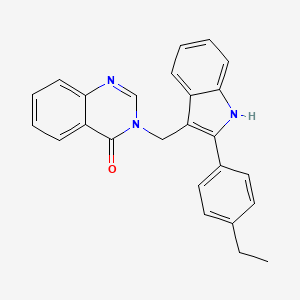
![Trimethyl{1-[(propan-2-yl)oxy]but-3-en-2-yl}stannane](/img/structure/B14375471.png)
![N-({[2-(3,5-Dimethoxyphenyl)propan-2-yl]oxy}carbonyl)-L-aspartic acid](/img/structure/B14375479.png)
